2-(6-Mercapto-7H-purin-8-yl)aceticacid
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Overview
Description
2-(6-Mercapto-7H-purin-8-yl)acetic acid is a heterocyclic compound belonging to the purine family It is characterized by the presence of a mercapto group (-SH) attached to the purine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Mercapto-7H-purin-8-yl)acetic acid typically involves the reaction of 6-mercaptopurine with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the mercapto group attacks the bromoacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate .
Industrial Production Methods
Industrial production of 2-(6-Mercapto-7H-purin-8-yl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(6-Mercapto-7H-purin-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols or reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Mercapto-7H-purin-8-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Mercapto-7H-purin-8-yl)acetic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the purine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Thioguanine: Another purine analog with anticancer properties.
Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine.
Uniqueness
2-(6-Mercapto-7H-purin-8-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts different chemical properties and reactivity compared to other purine derivatives.
Properties
IUPAC Name |
2-(6-sulfanylidene-3,7-dihydropurin-8-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c12-4(13)1-3-10-5-6(11-3)8-2-9-7(5)14/h2H,1H2,(H,12,13)(H2,8,9,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNZVRKKEZZFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N=C(N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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